Heptafluorobutanoyl bromide

Descripción

The exact mass of the compound Heptafluorobutanoyl bromide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptafluorobutanoyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptafluorobutanoyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

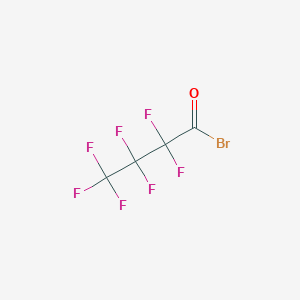

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYLUIOQPJDGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379261 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-13-3 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Heptafluorobutanoyl bromide chemical properties

An In-Depth Technical Guide to Heptafluorobutanoyl Bromide: Properties, Reactivity, and Applications

Introduction

Heptafluorobutanoyl bromide (HFBB), a perfluorinated acyl bromide, stands as a pivotal reagent in modern organic and medicinal chemistry. Its unique chemical profile, dominated by the presence of a C3F7 moiety, imparts significant reactivity and enables the introduction of the heptafluorobutanoyl group into a wide array of molecular scaffolds. The strong electron-withdrawing nature of the perfluoroalkyl chain dramatically enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.

This guide offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and safe handling of heptafluorobutanoyl bromide. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds to modulate the biological and physical properties of active molecules. The incorporation of fluorine atoms can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, making reagents like HFBB indispensable tools in the synthesis of novel pharmaceuticals and advanced materials.[1]

Chemical and Physical Identity

Heptafluorobutanoyl bromide is a dense, clear to light yellow liquid. Its fundamental properties are summarized below, providing the foundational data necessary for its use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₄BrF₇O | [2] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoyl bromide | [2] |

| CAS Number | 375-13-3 | [3] |

| Molecular Weight | 274.94 g/mol | [2] |

| Boiling Point | ~142 °C | |

| Density | 1.645 g/mL at 25 °C | [4] |

| Chemical Structure | C(C(C(F)(F)F)(F)F)(F)(F)C(=O)Br | [2] |

Synthesis and Manufacturing Overview

The synthesis of perfluoroacyl halides, including heptafluorobutanoyl bromide, can be achieved from their corresponding perfluorocarboxylate salts. This transformation leverages the nucleophilic displacement of a suitable leaving group by a bromide ion. While various specific methods exist, a general and effective approach involves the reaction of a perfluorocarboxylate salt with a brominating agent.

One established synthetic pathway involves the reaction of perfluorocarboxylate salts with halophosphoryldifluorides.[5] This method provides a reliable route to the desired acyl halide.

Caption: Generalized synthesis workflow for heptafluorobutanoyl bromide.

Chemical Reactivity and Mechanistic Insights

The reactivity of heptafluorobutanoyl bromide is fundamentally governed by the potent inductive effect of the seven fluorine atoms. This effect is central to understanding its behavior as a superior acylating agent.

The Causality of Enhanced Reactivity

The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect (-I effect) that propagates along the carbon chain to the carbonyl group. This inductive pull significantly depletes electron density from the carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack. The bromide ion, being a good leaving group, facilitates the completion of the nucleophilic acyl substitution reaction. This combination of extreme electrophilicity and a competent leaving group makes HFBB more reactive than its non-fluorinated counterpart, butanoyl bromide.

Nucleophilic Acyl Substitution

Heptafluorobutanoyl bromide readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reaction is the cornerstone of its synthetic utility.

Caption: Mechanism of acylation of an alcohol with heptafluorobutanoyl bromide.

Applications in Research and Drug Development

The primary application of heptafluorobutanoyl bromide is as a derivatizing agent and a building block for introducing the heptafluorobutanoyl moiety.

-

Pharmaceutical Synthesis: In drug development, the strategic placement of fluorine can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate lipophilicity and binding interactions with target proteins. HFBB serves as a key reagent for installing the C₃F₇CO- group, a common strategy in creating fluorinated drug candidates.[1]

-

Derivatization for Analysis: In analytical chemistry, particularly gas chromatography (GC), HFBB is used to derivatize compounds containing active hydrogens (e.g., amines, alcohols). The resulting heptafluorobutyryl derivatives are highly volatile and possess excellent electron-capturing properties, enabling ultra-sensitive detection by an electron capture detector (ECD).

-

Materials Science: Perfluorinated chains are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique hydrophobic and oleophobic properties. HFBB can be used to synthesize monomers and surface modifiers.

Safety, Handling, and Storage

As a senior scientist, ensuring the safe and effective use of reactive chemicals is paramount. The protocols described here are designed as a self-validating system, where understanding the chemical's reactivity informs every handling decision. Heptafluorobutanoyl bromide is corrosive and harmful if inhaled, swallowed, or in contact with skin.[4][6] It reacts with water and other nucleophiles.

GHS Hazard and Precautionary Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[6] |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[4] |

| Serious Eye Damage | H318/H319: Causes serious eye damage / Causes serious eye irritation[4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Precautionary Code | Statement |

| Prevention | P260/P261: Do not breathe mist/vapors.[7] Avoid breathing vapors. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P310: Immediately call a POISON CENTER or doctor/physician.[4] | |

| Storage | P405: Store locked up.[4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Step-by-Step Handling Protocol

Causality: The following protocol is mandated by the high reactivity and corrosive nature of HFBB, particularly its reaction with moisture to form hydrobromic acid (HBr) and heptafluorobutyric acid.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face: Wear chemical safety goggles and a full-face shield.[6]

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving strategy (e.g., nitrile inner, butyl outer) is recommended. Inspect gloves for integrity before use.[6]

-

Body: Wear a flame-resistant lab coat and an impervious apron. Ensure legs and feet are fully covered.[6]

-

-

Dispensing:

-

Work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Use syringes or cannulas that have been oven-dried and cooled under an inert atmosphere for liquid transfers.

-

Keep containers tightly sealed when not in use.[6]

-

-

Storage: Store in a cool, dark, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, bases, and water.[6] The container must be tightly closed.

Emergency Spill Response Workflow

This workflow provides a logical sequence of actions to mitigate the risks associated with an accidental release.

Caption: Emergency response workflow for a heptafluorobutanoyl bromide spill.

Conclusion

Heptafluorobutanoyl bromide is a powerful and versatile chemical tool, whose utility is derived directly from its unique electronic properties. The strong inductive effect of its perfluoroalkyl chain makes it an exceptionally potent acylating agent, enabling the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. However, this same reactivity necessitates rigorous and informed handling procedures. By understanding the fundamental principles of its chemical behavior—from the causality of its electrophilicity to its hazardous reaction with moisture—researchers can safely and effectively harness its synthetic potential.

References

-

Graves, G. E., & Lustig, M. (1973). A new synthesis of perfluoroacyl halides and anhydrides from perfluorocarboxylate salts. A synthetic study. Journal of Fluorine Chemistry, 2(3), 321–326.

-

ChemicalBook. (n.d.). HEPTAFLUOROBUTANOYL BROMIDE | 375-13-3. Retrieved January 21, 2026, from

-

PubChem. (n.d.). Heptafluorobutanoyl bromide. National Center for Biotechnology Information. Retrieved January 21, 2026, from

-

TCI Chemicals. (n.d.). Safety Data Sheet: Heptafluoropropyl Bromide. Retrieved January 21, 2026, from

-

Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved January 21, 2026, from

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 21, 2026, from

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 21, 2026, from

-

SynQuest Laboratories, Inc. (n.d.). Heptafluorobutyryl fluoride Safety Data Sheet. Retrieved January 21, 2026, from

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved January 21, 2026, from

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved January 21, 2026, from

-

Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Francaises, 57(2), 108–115.

Sources

- 1. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - Heptafluorobutanoyl bromide (C4BrF7O) [pubchemlite.lcsb.uni.lu]

- 3. HEPTAFLUOROBUTANOYL BROMIDE | 375-13-3 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Significance of Heptafluorobutanoyl Bromide

An In-depth Technical Guide to the Synthesis of Heptafluorobutanoyl Bromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a primary synthesis pathway for heptafluorobutanoyl bromide. The document elucidates the core chemical principles, a detailed experimental protocol, and critical safety considerations for this process.

Heptafluorobutanoyl bromide (C₄F₇BrO) is a highly reactive acyl bromide of significant interest in organic synthesis. Its utility stems from the presence of the heptafluorobutanoyl moiety, a perfluorinated group that can impart unique properties—such as increased lipophilicity, metabolic stability, and binding affinity—to target molecules. As a reactive intermediate, it serves as an efficient agent for introducing the heptafluorobutanoyl group into a wide range of substrates, including amines, alcohols, and other nucleophiles. This makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The primary challenge in its application lies in its synthesis and handling. Acyl bromides are inherently moisture-sensitive and corrosive, and the perfluorinated nature of this specific compound adds another layer of consideration to its reactivity and purification. This guide focuses on the most direct and established chemical approach: the conversion of heptafluorobutyric acid (HFBA) to its corresponding acyl bromide.

Core Synthesis Principle: Activation of the Carboxylic Acid

The direct reaction of a carboxylic acid with many nucleophiles is often thermodynamically unfavorable or kinetically slow. The hydroxyl (-OH) group of the carboxyl moiety is a poor leaving group, hindering nucleophilic substitution. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.

The synthesis of an acyl halide is a classic and highly effective activation strategy.[1] By replacing the -OH group with a halide (in this case, bromide), the carbonyl carbon becomes significantly more electrophilic and susceptible to nucleophilic attack. The resulting halide anion is an excellent leaving group, facilitating a wide range of subsequent derivatization reactions.

The chosen pathway for synthesizing heptafluorobutanoyl bromide is the direct bromination of heptafluorobutyric acid using a suitable brominating agent, such as phosphorus tribromide (PBr₃).

Proposed Synthesis Pathway and Mechanism

The reaction of heptafluorobutyric acid with phosphorus tribromide (PBr₃) proceeds via a nucleophilic acyl substitution mechanism. This method is a standard procedure for converting carboxylic acids to acyl bromides.[2][3]

Overall Reaction: 3 C₃F₇COOH + PBr₃ → 3 C₃F₇COBr + H₃PO₃

The reaction mechanism involves two main stages:

-

Activation of the Carboxylic Acid: The carbonyl oxygen of the heptafluorobutyric acid acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a reactive intermediate where the hydroxyl group is converted into a good leaving group.

-

Nucleophilic Attack by Bromide: A bromide ion, displaced in the initial step or present from the PBr₃ reagent, then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the leaving group (a derivative of phosphorous acid) and forming the final heptafluorobutanoyl bromide product.

The formation of the acyl halide is a crucial first step in other well-known reactions like the Hell-Volhard-Zelinsky halogenation, which highlights the fundamental nature of this transformation.[4]

Caption: Reaction mechanism for the synthesis of Heptafluorobutanoyl Bromide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for acyl bromide synthesis.[5] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Hazards |

| Heptafluorobutyric Acid (HFBA) | 214.04 | 121 | 1.645 | Causes severe skin burns and eye damage.[6][7] |

| Phosphorus Tribromide (PBr₃) | 270.69 | 173 | 2.852 | Toxic, Corrosive, Water-reactive |

| Anhydrous Dichloromethane (DCM) | 84.93 | 40 | 1.326 | Volatile, Irritant |

| Glassware (dried) | - | - | - | - |

Safety Precautions

-

Extreme Hazard: This reaction involves highly corrosive, toxic, and moisture-sensitive chemicals. Heptafluorobutyric acid causes severe burns.[7] Phosphorus tribromide is toxic and reacts violently with water. The product, heptafluorobutanoyl bromide, is a corrosive lachrymator and causes respiratory irritation.[8]

-

Moisture Sensitivity: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas (nitrogen or argon) before use. The reaction must be conducted under a dry, inert atmosphere.

-

PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and full-face protection (safety goggles and face shield).

-

Quenching: Any excess PBr₃ must be quenched carefully by slow addition to an ice-cold solution of sodium bicarbonate.

Reaction Setup and Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure

-

Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with an inert gas (N₂ or Ar) inlet. Ensure all glassware is scrupulously dry.

-

Charging the Reactor: In the flask, dissolve heptafluorobutyric acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (optional, can be run neat).

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Addition of PBr₃: Charge the dropping funnel with phosphorus tribromide (approx. 0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of carboxylic acid). Add the PBr₃ dropwise to the stirred solution of HFBA over 30-60 minutes. Maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing via FTIR to observe the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide.

-

Purification: The product, heptafluorobutanoyl bromide, is volatile. It can be purified directly from the reaction mixture by fractional distillation.[5][9] The phosphorous acid (H₃PO₃) byproduct is a non-volatile solid, which will remain in the distillation flask.

-

Isolation: Collect the fraction corresponding to the boiling point of heptafluorobutanoyl bromide. The exact boiling point may not be widely reported and should be determined carefully during the distillation.

-

Storage: The purified product is highly moisture-sensitive. It should be stored in a tightly sealed container with a Teflon-lined cap, under an inert atmosphere, and in a cool, dark place.

Conclusion

The synthesis of heptafluorobutanoyl bromide from heptafluorobutyric acid using phosphorus tribromide is a direct and effective method, rooted in fundamental principles of organic chemistry. The success of this procedure hinges on the rigorous exclusion of moisture and adherence to strict safety protocols due to the hazardous nature of the reagents and product. When executed with care, this pathway provides reliable access to a valuable fluorinated building block for advanced chemical synthesis.

References

- ResearchGate. (2025). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane.

- Moriya, T., et al. (2012). Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides. Organic Letters, 14, 4842–4845.

-

KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

-

JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

- Google Patents. (2014). CN104086403A - Acetyl bromide synthesis production process.

-

Reddit. (2023). Drying agents for Acyl halides. Retrieved from [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

-

Organic Syntheses. alkyl and alkylene bromides. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Heptafluorobutyric acid. Retrieved from [Link]

- Google Patents. (Year not specified). EP0549387A1 - Synthesis of n-perfluorooctylbromide.

- Google Patents. (Year not specified). US5545776A - Synthesis of n-perfluorooctyl bromide.

-

Chemistry Stack Exchange. (2018). Reason behind conversion of acid to acid bromide in Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

- European Patent Office. (2000). Process for mono-brominating a perfluoroaromatic compound - EP 1048636 A1.

Sources

- 1. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Art of Precision Acylation: A Technical Guide to the Reactivity of Heptafluorobutanoyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated moieties is a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the array of fluorinated building blocks, heptafluorobutanoyl bromide emerges as a potent and versatile reagent for the introduction of the heptafluorobutyryl group. This in-depth technical guide, designed for the discerning scientist, moves beyond mere procedural descriptions to provide a comprehensive understanding of the reactivity of heptafluorobutanoyl bromide with a range of nucleophiles, underpinned by mechanistic insights and field-proven methodologies.

The Heptafluorobutyryl Moiety: A Tool for Enhanced Molecular Design

The heptafluorobutyryl group (C3F7CO-), often abbreviated as HFB, imparts a unique combination of properties to a parent molecule. Its high electronegativity can significantly alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the perfluorinated chain can improve membrane permeability, a critical factor in drug absorption and distribution. The presence of seven fluorine atoms also provides a sensitive handle for ¹⁹F NMR analysis, a powerful tool for studying drug-target interactions and pharmacokinetics.

The Core Reaction: Nucleophilic Acyl Substitution

The reactivity of heptafluorobutanoyl bromide is dominated by the nucleophilic acyl substitution mechanism. The highly electron-withdrawing heptafluoropropyl group renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, further driving the reaction towards completion.

The general mechanism proceeds through a two-step addition-elimination pathway, forming a transient tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amines: Formation of Heptafluorobutyramides

The reaction of heptafluorobutanoyl bromide with primary and secondary amines is typically rapid and high-yielding, forming stable heptafluorobutyramides. These derivatives are of significant interest in drug development and as derivatives for gas chromatography-mass spectrometry (GC-MS) analysis due to their volatility and characteristic fragmentation patterns.[1]

Reaction with Primary and Secondary Amines

Causality of Experimental Choices:

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to avoid reaction of the acyl bromide with the solvent.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often added to neutralize the hydrogen bromide byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[2] The choice of base is critical; sterically hindered bases can minimize side reactions.

-

Temperature: The reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions, especially with sensitive substrates.

Experimental Protocol: Synthesis of N-benzyl-2,2,3,3,4,4,4-heptafluorobutanamide

-

To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add heptafluorobutanoyl bromide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired amide.[3][4]

| Nucleophile | Product | Typical Yield (%) |

| Benzylamine | N-benzyl-heptafluorobutanamide | >90 |

| Aniline | N-phenyl-heptafluorobutanamide | >95 |

| Diethylamine | N,N-diethyl-heptafluorobutanamide | >90 |

Spectroscopic Data for N-phenyl-heptafluorobutanamide:

-

¹H NMR (CDCl₃): δ 7.1-7.6 (m, 5H, Ar-H), δ 7.8 (br s, 1H, NH).[5]

-

¹³C NMR (CDCl₃): δ 110-140 (aromatic carbons), δ 155 (t, C=O).[5][6]

-

¹⁹F NMR (CDCl₃): δ -81.0 (t, 3F, CF₃), -120.5 (q, 2F, CF₂), -127.0 (t, 2F, CF₂).

-

IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1700-1680 (C=O stretch), 1300-1100 (C-F stretch).[7]

-

Mass Spectrometry (EI): Characteristic fragmentation includes loss of C₃F₇ and subsequent fragmentation of the aromatic portion.[8][9][10]

Reaction with Hindered Amines

The acylation of sterically hindered amines can be more challenging, often requiring longer reaction times, higher temperatures, or the use of a more potent catalyst. In some cases, the use of a stronger, non-nucleophilic base like proton-sponge may be beneficial.

Reactivity with Alcohols and Phenols: Formation of Heptafluorobutyl Esters

Heptafluorobutanoyl bromide reacts readily with alcohols and phenols to form the corresponding esters. These esters are valuable as protecting groups, in the synthesis of fluorinated polymers, and in the preparation of analytical standards.

Acylation of Alcohols

Causality of Experimental Choices:

-

Catalyst: The reaction is often catalyzed by a tertiary amine like pyridine or 4-dimethylaminopyridine (DMAP). Pyridine not only acts as a base to neutralize HBr but also as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2][11]

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis of Ethyl Heptafluorobutanoate

-

To a solution of ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at room temperature, add heptafluorobutanoyl bromide (1.1 eq) dropwise.

-

Stir the reaction mixture for 6-8 hours.

-

Monitor the reaction by GC-MS.

-

After completion, filter the reaction mixture to remove pyridinium hydrobromide.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and distill to obtain the pure ester.

Caption: Experimental workflow for alcohol acylation.

| Nucleophile | Product | Typical Yield (%) |

| Ethanol | Ethyl heptafluorobutanoate | >85 |

| Phenol | Phenyl heptafluorobutanoate | >90 |

| tert-Butanol | tert-Butyl heptafluorobutanoate | ~70 (requires forcing conditions) |

Reactivity with Thiols: Formation of Heptafluorobutyl Thioesters

The reaction of heptafluorobutanoyl bromide with thiols provides a straightforward route to heptafluorobutyl thioesters. Thioesters are important intermediates in organic synthesis and have applications in biochemistry and materials science.[12]

Causality of Experimental Choices:

-

Base: A base such as triethylamine is typically used to deprotonate the thiol, forming the more nucleophilic thiolate anion.

-

Solvent: Aprotic solvents are preferred to prevent solvolysis of the acyl bromide.

Experimental Protocol: Synthesis of S-phenyl heptafluorobutanethioate

-

To a solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF at 0 °C, add heptafluorobutanoyl bromide (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the triethylammonium bromide by filtration.

-

Concentrate the filtrate and purify the residue by flash chromatography (hexane/ethyl acetate) to yield the thioester.[13]

Troubleshooting and Side Reactions

The primary side reaction encountered in these acylations is the hydrolysis of heptafluorobutanoyl bromide by adventitious water.[14][15] This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. In the case of bifunctional nucleophiles, such as amino alcohols, chemoselectivity can be an issue. Generally, the more nucleophilic amine will react preferentially over the alcohol.

Comparative Reactivity

Heptafluorobutanoyl bromide is significantly more reactive than its non-fluorinated analog, butanoyl bromide. The strong electron-withdrawing effect of the heptafluoropropyl group greatly enhances the electrophilicity of the carbonyl carbon. This increased reactivity allows for milder reaction conditions and often leads to higher yields.

Conclusion

Heptafluorobutanoyl bromide is a powerful and versatile reagent for the introduction of the heptafluorobutyryl group into a wide range of molecules. A thorough understanding of its reactivity, guided by the principles of nucleophilic acyl substitution, allows for the rational design of synthetic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.

References

- GC/MS chromatograms of the heptafluorobutyrate derivatives material...

- New Journal of Chemistry Supporting Inform

- GC retention times of heptafluorobutyryl derivatives of drugs processed by the buprenorphine assay procedure.

- Supplementary Information Biorenewable carbon-supported Ru catalyst for N-Alkylation of Amines with Alcohols and Selective Hydro - The Royal Society of Chemistry. (URL not provided)

-

Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

-

Flash Chromatography: Principles & Applications | Phenomenex. [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

-

Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Flash Column Chromatography - YouTube. [Link]

-

How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - Patsnap Eureka. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

- Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)

-

Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. [Link]

-

Synthetic access to thiols: A review - Indian Academy of Sciences. [Link]

- (a) Traditional methods for synthesizing thioesters using thiols. (b) A...

- The calculated 1H-NMR and 13C-NMR isotropic chemical shifts - ResearchG

- Mass Spectrometry: Fragment

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. [Link]

-

Mass Spectrometry - Factors affecting Fragmentation Pattern - YouTube. [Link]

-

Hydrolysis product troubleshooting : r/Chempros - Reddit. [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. [Link]

-

Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed. [Link]

-

Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. [Link]

- 1H and 13C NMR Spectral Studies on N-(Aryl)

-

Asymmetric synthesis of tertiary thiols and thioethers - PMC - NIH. [Link]

- IR handout.pdf. (URL not provided)

-

A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - MDPI. [Link]

-

An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC - NIH. [Link]

- Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes | Request PDF - ResearchG

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. [Link]

-

Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. [Link]

-

5.4: Hydrolysis Reactions - Chemistry LibreTexts. [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. [Link]

-

Hydrolysis : Simple & Harder Problems - YouTube. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Heptafluorobutanoyl Bromide: A Technical Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptafluorobutanoyl bromide (C₄BrF₇O) is a pivotal reagent in modern organic synthesis, particularly valued for introducing the heptafluorobutanoyl moiety into complex molecules. This process is critical in the development of novel pharmaceuticals and advanced materials, where fluorine substitution can profoundly alter a compound's electronic properties, metabolic stability, and overall bioactivity.[1][2] However, the efficacy of any synthetic protocol involving this reagent is fundamentally governed by its behavior in solution. This guide provides a comprehensive analysis of the solubility of heptafluorobutanoyl bromide, moving beyond simple empirical data to explore the underlying physicochemical principles, reactivity constraints, and practical handling considerations that researchers, scientists, and drug development professionals must master. We present a theoretical framework for predicting solubility, a detailed protocol for its experimental determination, and critical safety guidelines to ensure both procedural success and laboratory safety.

Physicochemical Foundations of Solubility

Heptafluorobutanoyl bromide is a complex molecule whose solubility is dictated by a balance of competing intermolecular forces. Understanding its structure is key to predicting its behavior in various organic solvents.

-

Molecular Structure: The molecule consists of a highly polar acyl bromide group (-COBr) attached to a short, perfluorinated alkyl chain (CF₃CF₂CF₂-). Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen.[3][4]

-

Polarity and Dipole Moment: The carbonyl group (C=O) and the carbon-bromine (C-Br) bond are both highly polarized, creating a significant dipole moment at the reactive head of the molecule.[5][6] This polarity suggests an affinity for polar solvents.

-

The Perfluoroalkyl Chain Effect: The C₃F₇ chain is the dominant feature of the molecule by mass. While individual C-F bonds are polar, the symmetrical arrangement of fluorine atoms around the carbon backbone results in a chain that is non-polar, hydrophobic, and lipophobic. This is a critical distinction from hydrocarbon chains, which are lipophilic. The powerful inductive effect of the fluorine atoms also shields the carbon chain from nucleophilic attack.[7]

This duality—a polar, reactive head and a non-polar, inert tail—means that no single solvent class is a perfect match. Solubility is therefore a nuanced interplay of these competing characteristics.

The Critical Role of Reactivity in Solvent Selection

Heptafluorobutanoyl bromide is classified as a highly reactive acyl halide.[3] This reactivity is its primary asset in synthesis but also its greatest liability during handling and dissolution, as it severely restricts the choice of suitable solvents.

Incompatibility with Protic Solvents

Protic solvents, such as water, alcohols, and primary or secondary amines, are fundamentally incompatible with heptafluorobutanoyl bromide. These solvents contain active hydrogen atoms and act as nucleophiles, leading to rapid and often violent solvolysis reactions.[4][8]

-

Hydrolysis: Reaction with water yields heptafluorobutanoic acid and hydrogen bromide gas, often observed as acrid fumes.[4][8] This makes obtaining a simple aqueous solution impossible.

-

Alcoholysis: Reaction with alcohols produces the corresponding heptafluorobutanoate ester and HBr.[5][6]

-

Aminolysis: Reaction with ammonia or amines forms heptafluorobutanamides.[5][6]

Due to this high reactivity, protic solvents should never be considered for dissolving heptafluorobutanoyl bromide unless the intention is to perform a derivatization reaction.

Considerations for Aprotic Solvents

Aprotic solvents are the preferred choice. However, even within this class, careful selection is necessary.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) can dissolve the polar acyl bromide group. However, trace amounts of water in these hygroscopic solvents can lead to slow degradation of the reagent. Furthermore, some aprotic solvents can participate in or catalyze side reactions.

-

Non-Polar and Weakly Polar Aprotic Solvents: Solvents like hexanes, toluene, dichloromethane (DCM), chloroform, and diethyl ether are generally more suitable. They are less likely to react and can solvate the fluorinated chain to some extent. The principle of "like dissolves like" suggests that the large, non-polar fluorinated tail will favor dissolution in non-polar media.

The logical workflow for selecting an appropriate solvent is dictated by balancing the need for dissolution with the imperative to prevent degradation.

Caption: Logical workflow for selecting a suitable solvent.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar Aprotic | Hexanes, Heptane, Toluene | Soluble to Miscible | The large, non-polar C₃F₇ chain dominates the molecule's character, favoring interaction with non-polar solvents through van der Waals forces. These are often the best choice for inert storage and many reaction types. |

| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | These solvents offer a good balance. They can interact favorably with both the polar acyl bromide head and the non-polar fluorinated tail, making them excellent general-purpose solvents for reactions. |

| Polar Aprotic | Acetonitrile (MeCN), Ethyl Acetate | Soluble | Good solubility is expected due to strong dipole-dipole interactions with the polar head. However, these solvents are more hygroscopic and must be rigorously dried to prevent hydrolysis of the acyl bromide. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble (with caution) | High solubility is likely, but these solvents pose the highest risk. They are very hygroscopic and can contain nucleophilic impurities. Use should be restricted to specific reaction protocols where they are required and always in anhydrous form. |

| Polar Protic | Water, Methanol, Ethanol | Reactive (Insoluble) | The compound does not dissolve; it reacts vigorously to form different chemical species.[4][8] These solvents are incompatible and should be strictly avoided. |

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like heptafluorobutanoyl bromide requires a protocol that ensures the compound dissolves without undergoing chemical transformation. This protocol is designed to be self-validating by incorporating an analytical verification step.

Objective: To determine the qualitative and semi-quantitative solubility of heptafluorobutanoyl bromide in a target aprotic solvent under inert conditions.

Materials:

-

Heptafluorobutanoyl bromide

-

Target anhydrous organic solvent(s) (e.g., hexane, DCM, acetonitrile)

-

Anhydrous sodium sulfate or molecular sieves

-

Inert gas supply (Argon or Nitrogen)

-

Glass vials with PTFE-lined septa caps, oven-dried

-

Gas-tight syringes

-

Internal standard for analysis (e.g., a stable, soluble compound with a distinct NMR or GC signal, like hexamethylbenzene)

-

NMR tubes or GC vials

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation (Rigorous Exclusion of Water):

-

Place all glassware (vials, syringes) in an oven at 120°C for at least 4 hours.

-

Cool the glassware in a desiccator under vacuum or in a glovebox.

-

Assemble a Schlenk line or similar apparatus to maintain an inert atmosphere. Purge the cooled vials with dry argon or nitrogen for several minutes.

-

-

Solvent Aliquoting:

-

Using a gas-tight syringe, transfer a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent into a prepared vial. Seal the vial immediately with the septum cap.

-

-

Initial Reagent Addition:

-

Using a microliter syringe, add a small, known amount (e.g., 10 µL, ~20 mg) of heptafluorobutanoyl bromide to the solvent.

-

Causality: Starting with a small amount allows for clear observation of dissolution. Adding the liquid reagent to the solvent prevents coating the vial walls.

-

-

Observation and Mixing:

-

Gently vortex or swirl the vial.

-

Observe against a well-lit background. A single, clear phase indicates dissolution. The presence of undissolved droplets or a separate layer indicates insolubility or immiscibility.

-

-

Incremental Addition (for Soluble Results):

-

If the initial amount dissolved completely, continue adding small, known increments of the reagent. Mix and observe after each addition.

-

Continue until a persistent second phase (undissolved droplets) is observed, indicating saturation. Record the total amount of reagent added.

-

-

Analytical Verification (Trustworthiness Step):

-

From a vial showing complete dissolution, take a small aliquot.

-

Prepare a sample for analysis (¹⁹F NMR or GC-MS) with a known concentration of an internal standard.

-

¹⁹F NMR: This is the preferred method. The spectrum should show the characteristic signals for the CF₃, CF₂, and CF₂CO- groups of the intact molecule. The absence of new major peaks confirms no significant degradation has occurred.

-

GC-MS: The chromatogram should show a primary peak corresponding to the molecular weight of heptafluorobutanoyl bromide.

-

Safety and Handling Protocols

Heptafluorobutanoyl bromide is a hazardous substance that requires strict safety protocols.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11] A face shield is recommended for larger quantities.[10]

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

Accidental Release: Absorb spills with an inert material (e.g., dry sand, vermiculite) and dispose of as hazardous waste. Do not use water.[9]

-

Storage: Keep the container tightly closed and store in a cool, dark, and dry place away from incompatible materials like water, alcohols, and oxidizing agents.[9][12]

Conclusion

The solubility of heptafluorobutanoyl bromide in organic solvents is not a simple matter of miscibility but a complex interplay of polarity, aprotic nature, and extreme reactivity. While it is generally soluble in a range of common anhydrous aprotic solvents, particularly non-polar and weakly polar ones, its utility is entirely dependent on the rigorous exclusion of water and other nucleophilic contaminants. For the researcher, this means that solvent selection is an integral part of the experimental design, not a preliminary step. By understanding the fundamental principles outlined in this guide and adopting meticulous experimental techniques, scientists can confidently harness the synthetic power of this valuable fluorinated building block.

References

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Heptafluorobutanoyl bromide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Teachy. (n.d.). Summary of Organic Functions: Acyl Halide.

- Grokipedia. (n.d.). Acyl halide.

- Merck Millipore. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- CHEM-GUIDE. (n.d.). Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters.

- PubChemLite. (n.d.). Heptafluorobutanoyl bromide (C4BrF7O).

- ChemicalBook. (n.d.). HEPTAFLUOROBUTANOYL BROMIDE | 375-13-3.

-

Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]

- Airgas. (2022). SAFETY DATA SHEET.

- Scribd. (n.d.). Acyl Halides: Properties and Reactions.

- Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society, 128(50), 16394-7.

- Mioduski, T., & Salomon, M. (n.d.).

- Anastasio, C., & Matthew, B. M. (2006). A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 1.

- ResearchGate. (n.d.). (PDF) Protic Reaction Media for Nucleophilic Substitution Reactions.

- Santa Cruz Biotechnology. (n.d.). 1-Bromoheptadecafluorooctane.

- Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Françaises, 57(2), 108-15.

-

PubChem. (n.d.). Heptafluorobutyryl Chloride. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

MDPI. (n.d.). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Retrieved from [Link]

- SDC ColourClick. (n.d.). Chemical interactions of α-bromoacrylamide reactive dyes with wool.

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

- ResearchGate. (2025). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.

- Google Patents. (n.d.). EP0549387A1 - Synthesis of n-perfluorooctylbromide.

- Semantic Scholar. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.

- Google Patents. (n.d.). EP1321493A1 - Method for enhancing the solubility of a colorant.

- ResearchGate. (1990). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide.

- ChemBK. (n.d.). Bromine.

Sources

- 1. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. teachy.ai [teachy.ai]

- 6. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scribd.com [scribd.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. airgas.com [airgas.com]

Heptafluorobutanoyl bromide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Heptafluorobutanoyl Bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key reagents is paramount for ensuring the integrity and success of their work. Heptafluorobutanoyl bromide (CF₃CF₂CF₂C(O)Br), a valuable building block in the synthesis of fluorinated compounds, requires precise characterization to confirm its identity and purity. This guide provides a detailed analysis of the expected spectroscopic data for heptafluorobutanoyl bromide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by established spectroscopic knowledge.

Molecular Structure and Spectroscopic Overview

Heptafluorobutanoyl bromide possesses a perfluorinated alkyl chain attached to a reactive acyl bromide functional group. This unique structure gives rise to distinct spectroscopic signatures. The highly electronegative fluorine atoms significantly influence the electronic environment of the molecule, which is reflected in its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For heptafluorobutanoyl bromide, ¹⁹F NMR and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy: A Window into the Fluorinated Core

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high sensitivity, which is approximately 83% that of ¹H.[1] The wide range of chemical shifts in ¹⁹F NMR provides detailed information about the local electronic environment of each fluorine nucleus.[2][3]

Expected ¹⁹F NMR Spectrum:

For heptafluorobutanoyl bromide (CF₃-CF₂-CF₂-C(O)Br), three distinct signals are expected, corresponding to the three chemically non-equivalent fluorine environments.

-

CF₃ group (α-position): This group is expected to appear as a triplet due to coupling with the adjacent CF₂ group.

-

Internal CF₂ group (β-position): This signal will be the most complex, appearing as a triplet of quartets (or a multiplet) due to coupling with both the adjacent CF₃ and CF₂ groups.

-

CF₂ group adjacent to the carbonyl (γ-position): This group will appear as a triplet due to coupling with the internal CF₂ group.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for Heptafluorobutanoyl Bromide

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₃ | ~ -80 to -85 | Triplet | J(Fα-Fβ) ≈ 5-10 Hz |

| CF₂ (internal) | ~ -120 to -125 | Multiplet | J(Fβ-Fα) ≈ 5-10 Hz, J(Fβ-Fγ) ≈ 2-5 Hz |

| CF₂ (carbonyl) | ~ -110 to -115 | Triplet | J(Fγ-Fβ) ≈ 2-5 Hz |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). These are predicted values and may vary based on solvent and experimental conditions.

Causality Behind Experimental Choices: When acquiring a ¹⁹F NMR spectrum, a standard pulse program is typically sufficient.[2] However, for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T1) is crucial for accurate integration of the signals.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of the molecule. The strong electronegativity of the fluorine atoms will lead to significant downfield shifts for the carbon atoms and introduce complex C-F coupling patterns.

Expected ¹³C NMR Spectrum:

Four distinct carbon signals are anticipated, each split by the attached fluorine atoms.

-

Carbonyl Carbon (C=O): This signal is expected to be a singlet and will appear at the most downfield position.

-

CF₃ Carbon: This carbon will be split into a quartet by the three attached fluorine atoms.

-

Internal CF₂ Carbon: This signal will appear as a triplet due to coupling with the two attached fluorine atoms.

-

CF₂ Carbon adjacent to the carbonyl: This carbon will also be a triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for Heptafluorobutanoyl Bromide

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C =O | ~ 160 - 170 | Singlet |

| C F₃ | ~ 115 - 120 | Quartet |

| internal C F₂ | ~ 105 - 115 | Triplet |

| C F₂ (carbonyl) | ~ 105 - 115 | Triplet |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][5]

Expected IR Spectrum:

The IR spectrum of heptafluorobutanoyl bromide will be dominated by a strong absorption from the carbonyl group and intense absorptions from the numerous C-F bonds.

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1800-1850 cm⁻¹ . The high electronegativity of the perfluoroalkyl chain withdraws electron density from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to non-fluorinated acyl bromides.

-

C-F Stretches: Multiple strong to very strong absorption bands are expected in the region of 1100-1300 cm⁻¹ .[6] These are characteristic of the stretching vibrations of the carbon-fluorine bonds.

-

C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹ .[5][7]

Table 3: Predicted Characteristic IR Absorption Frequencies for Heptafluorobutanoyl Bromide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Bromide) | 1800 - 1850 | Strong, Sharp |

| C-F | 1100 - 1300 | Strong, Broad (multiple bands) |

| C-Br | 500 - 700 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid heptafluorobutanoyl bromide onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[8]

Expected Mass Spectrum:

The mass spectrum of heptafluorobutanoyl bromide will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[9] This will result in two molecular ion peaks (M⁺ and M+2) of similar intensity.

Molecular Ion (M⁺):

-

m/z for ⁷⁹Br isotope: C₄F₇O⁷⁹Br = 277.9

-

m/z for ⁸¹Br isotope: C₄F₇O⁸¹Br = 279.9

Key Fragmentation Pathways:

The fragmentation of heptafluorobutanoyl bromide is expected to proceed through several key pathways:

-

Loss of Bromine: Cleavage of the relatively weak C-Br bond will lead to the formation of the heptafluorobutanoyl cation.

-

[CF₃CF₂CF₂CO]⁺ at m/z = 199

-

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of a carbonyl group or the perfluoroalkyl chain.

-

Loss of CO: [C₃F₇Br]⁺

-

Formation of the perfluoropropyl cation: [C₃F₇]⁺ at m/z = 169

-

-

Further Fragmentation of the Perfluoroalkyl Chain:

-

[C₂F₅]⁺ at m/z = 119

-

[CF₃]⁺ at m/z = 69 (often a prominent peak in the spectra of fluorinated compounds)

-

Diagram 1: Proposed Mass Spectrometry Fragmentation of Heptafluorobutanoyl Bromide

Caption: Proposed fragmentation pathway for heptafluorobutanoyl bromide in mass spectrometry.

Summary and Conclusion

The spectroscopic characterization of heptafluorobutanoyl bromide provides a clear and unambiguous confirmation of its structure. The combination of ¹⁹F NMR, ¹³C NMR, IR, and MS offers complementary information that, when analyzed together, provides a comprehensive analytical profile of this important fluorinated reagent. The predicted data in this guide serves as a valuable reference for researchers to verify the identity and purity of their materials, ensuring the reliability of their synthetic endeavors.

References

- Fluorine NMR. (n.d.). James T. Gerig, University of California, Santa Barbara.

- 19F NMR Chemical Shift Table - Organofluorine. (n.d.). Alfa Chemistry.

- W. B. T. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

- Gerig, J. T. (2001). Fluorine NMR. Department of Chemistry, University of California, Santa Barbara.

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chemistry and Biochemistry.

- Molecular peaks of bromide compounds. (n.d.).

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS.

- Mass Spectrometry - Fragmentation P

- The infrared spectrum of 1-bromobutane. (n.d.). Doc Brown's Advanced Organic Chemistry.

- Doc Brown's Advanced Organic Chemistry - SPECTROSCOPY. (2026). Doc Brown.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Table of Characteristic IR Absorptions. (n.d.). ICT Prague.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Mass Spectrometry Part 3- Fragment

- Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025).

- IR: alkyl halides. (n.d.).

- 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Infrared emission spectra of HBr in spectral region 2820–2150 cm Ϫ 1... (n.d.).

- α-Bromo-2,3,4,5,6-pentafluorotoluene(1765-40-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Perfluorooctyl bromide. (n.d.). PubChem.

- The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.).

- Analysis of the Spectrum of Neutral

- Bromo pattern in Mass Spectrometry. (2023). YouTube.

- 1-bromopropane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry.

- 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. compoundchem.com [compoundchem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis of Heptafluorobutanoyl Bromide

Executive Summary

Heptafluorobutanoyl bromide (C₄BrF₇O) is a reactive perfluorinated acyl bromide pivotal in specialized organic synthesis, particularly for introducing the heptafluorobutanoyl group. Its high reactivity and thermal sensitivity necessitate a thorough understanding of its thermal stability for safe handling, storage, and application in drug development and materials science. This guide provides a comprehensive framework for conducting Thermogravimetric Analysis (TGA) on Heptafluorobutanoyl bromide. It details a self-validating experimental protocol, explains the causality behind critical methodological choices, and offers insights into the interpretation of thermal decomposition data, grounded in established scientific principles and safety practices.

Introduction: The Need for Thermal Characterization

Heptafluorobutanoyl bromide is a valuable reagent due to the unique properties conferred by its highly fluorinated chain. However, its utility is intrinsically linked to its stability. As an acyl bromide, it is susceptible to hydrolysis and exhibits high reactivity. Thermal analysis, specifically Thermogravimetric Analysis (TGA), is an essential technique for characterizing its thermal stability. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[1]. For a reactive and volatile compound like Heptafluorobutanoyl bromide, TGA provides critical data on:

-

Onset of Decomposition: The temperature at which the material begins to degrade.

-

Volatilization Profile: Differentiating between simple evaporation and chemical decomposition.

-

Process Safety: Establishing safe temperature limits for handling and chemical reactions.

-

Quality Control: Ensuring batch-to-batch consistency and purity.

This document serves as a technical guide for researchers and drug development professionals, outlining a robust methodology for the TGA of this challenging compound.

Core Physicochemical Properties and Their Implications for TGA

A successful TGA experiment is built upon a foundational understanding of the analyte's properties. Key characteristics of Heptafluorobutanoyl bromide significantly influence the experimental design.

| Property | Value / Characteristic | Implication for TGA Protocol |

| Molecular Formula | C₄BrF₇O | High fluorine content suggests complex decomposition pathways. |

| Molecular Weight | ~275.9 g/mol | Provides the basis for all mass loss calculations. |

| Boiling Point | ~69-70 °C (literature values vary) | The TGA experiment must start well below this temperature to capture a stable baseline before volatilization or decomposition. A low starting temperature (e.g., 25-30 °C) is critical. |

| Reactivity | Highly reactive with water and nucleophiles. | Sample handling must be performed in an inert, dry atmosphere (e.g., a nitrogen-filled glovebox) to prevent premature degradation and ensure data integrity. |

| Decomposition Hazards | May release toxic gases like hydrogen bromide and hydrogen fluoride upon decomposition[2]. | The TGA instrument must be vented to a suitable fume hood or exhaust system. Rigorous safety protocols are mandatory. |

The product is reported to be chemically stable under standard ambient conditions[3]. However, "ambient conditions" do not account for the elevated temperatures used in TGA, making this analysis crucial.

The TGA Experiment: A Self-Validating Protocol

This protocol is designed to be inherently self-validating by incorporating rigorous controls for sample handling and instrument operation, ensuring the data is both accurate and reproducible. The methodology adheres to the principles outlined in general TGA standards such as ASTM E1131, which provides a framework for compositional analysis using thermogravimetry[4][5][6][7].

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A system capable of a temperature range from ambient to at least 300 °C, with a balance sensitivity of ≤1 µg.

-

Sample Pans: Platinum or ceramic (alumina) pans are recommended. Aluminum pans may react with the sample or its decomposition products and should be avoided.

-

Purge Gas: High-purity nitrogen (99.999%) is essential to maintain an inert atmosphere and prevent oxidative decomposition.

-

Inert Atmosphere Glovebox: Required for all sample preparation and loading steps to exclude atmospheric moisture.

Causality: The choice of a platinum or ceramic pan is critical. Heptafluorobutanoyl bromide and its decomposition products, such as HF and HBr, are highly corrosive[2]. Inert pan materials prevent reactions between the sample and the container, which would otherwise create artifacts in the TGA data.

Experimental Workflow & Visualization

The following diagram outlines the logical flow of the TGA experiment, emphasizing the critical control points for ensuring data integrity.

Caption: Experimental workflow for TGA of Heptafluorobutanoyl bromide.

Step-by-Step Methodology

-

Instrument Preparation:

-

Verify the temperature calibration of the TGA using certified reference materials (e.g., Indium, Tin).

-

Tare the balance and run a blank experiment with an empty sample pan to ensure a stable baseline.

-

Set the initial furnace temperature to 30 °C.

-

-

Sample Handling (Inside Glovebox):

-

Place a clean, tared platinum sample pan on the glovebox's analytical balance.

-

Carefully dispense approximately 5-10 mg of Heptafluorobutanoyl bromide into the pan. A smaller sample size minimizes thermal gradients.

-

Record the exact initial mass.

-

-

Sample Loading and Analysis:

-

Quickly and carefully transfer the sealed sample pan from the glovebox to the TGA autosampler or manual loading mechanism, minimizing exposure to ambient air.

-

Purge the TGA furnace with nitrogen at a high rate (e.g., 100 mL/min) for 5-10 minutes to remove any residual air introduced during loading.

-

Reduce the purge gas flow rate to a standard analysis rate (e.g., 40-50 mL/min).

-

Allow the sample mass to equilibrate at 30 °C until a stable reading is achieved.

-

-

TGA Method Parameters:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Final Temperature: 250 °C. This should be sufficient to capture the full decomposition profile without reaching unnecessarily high temperatures.

-

Atmosphere: Nitrogen, 50 mL/min.

-

Data Interpretation and Expected Results

The TGA of Heptafluorobutanoyl bromide is expected to show a distinct mass loss profile. The analysis will yield two critical curves:

-

TGA Curve: Plots percent mass loss versus temperature.

-

DTG Curve (Derivative Thermogravimetry): Plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss for a given thermal event.

Hypothetical TGA/DTG Results

A typical analysis would likely reveal a single, sharp mass loss event.

Figure 1: Representative TGA (blue) and DTG (red) curves for Heptafluorobutanoyl bromide, illustrating a primary mass loss event corresponding to volatilization and decomposition.

Quantitative Data Summary

The key quantitative results from the TGA curve are summarized below.

| Parameter | Expected Value | Significance |

| Onset Temperature (T_onset) | ~70-80 °C | The temperature at which significant mass loss begins. This value is highly dependent on the heating rate. It marks the lower limit of thermal instability. |

| Peak Decomposition Temp (T_peak) | ~85-95 °C | Corresponds to the peak of the DTG curve, indicating the point of maximum reaction rate. |

| Total Mass Loss | ~100% | Indicates that the compound and its initial decomposition products are volatile under the experimental conditions. |

| Residual Mass at 250 °C | < 1% | A low residual mass suggests a clean decomposition/volatilization and high purity. Significant residue could indicate non-volatile impurities or side reactions. |

Mechanistic Insights and Discussion

The thermal decomposition of perfluorinated acyl halides is complex. The primary event observed in the TGA is likely a combination of boiling and decomposition. The C-Br bond is weaker than the C-F and C-C bonds, suggesting it could be a point of initial cleavage.

Potential decomposition pathways may involve:

-

Decarbonylation: Loss of carbon monoxide (CO) to form a perfluorinated bromoalkane.

-

Radical Formation: Homolytic cleavage of the C-Br bond.

-

Elimination Reactions: Formation of smaller, volatile fluoro-olefins and corrosive gases like HF and HBr[8].

Studies on the thermal decomposition of related perfluoroalkyl substances (PFAS) show that pyrolysis can lead to a variety of smaller perfluorinated compounds and radical intermediates[8][9][10]. The presence of oxygen can significantly alter these pathways, but under the inert nitrogen atmosphere specified here, pyrolysis mechanisms will dominate[8]. The corrosive nature of the halogenated byproducts underscores the importance of using appropriate materials and safety precautions[11][12].

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of Heptafluorobutanoyl bromide. By employing a meticulous, self-validating protocol that emphasizes inert sample handling, appropriate instrument parameters, and robust safety measures, researchers can obtain reliable and reproducible data. This information is critical for defining safe operating limits in synthetic processes, ensuring material quality, and predicting the thermal fate of this highly reactive compound, thereby supporting its effective and safe use in pharmaceutical and materials development.

References

-

ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link][4][5][6][7]

-

Long, Z. et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5419-5440. [Link][9]

-

Wang, F. et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(19), 13191-13200. [Link][10]

-

Altarawneh, M. et al. (2023). Thermal decomposition of two gaseous perfluorocarboxylic acids: products and mechanisms. Environmental Science & Technology, 57(16), 6459-6468. [Link][8]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link][1]

-

Altarawneh, M. et al. (2019). Thermal studies of chlorinated and mixed halogenated biphenyls. Newcastle University Thesis. [Link][12]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. store.astm.org [store.astm.org]

- 5. kalite.com [kalite.com]

- 6. contitesting.com [contitesting.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Application Notes & Protocols: Acylation of Primary Amines with Heptafluorobutanoyl Bromide for Enhanced Chemical Synthesis and Analysis

Abstract

This technical guide provides a comprehensive overview of the acylation of primary amines using heptafluorobutanoyl bromide (HFBB). This reaction is a cornerstone transformation for synthesizing highly fluorinated amides, which serve as crucial intermediates in pharmaceutical development and as derivatized analytes for sensitive analytical detection. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for both synthetic and analytical applications, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for amine acylation.

Introduction: The Significance of Heptafluorobutanoylation